molecular formula C19H21NO3 B3757669 3-[4-(benzyloxy)phenyl]-N-(2-methoxyethyl)acrylamide

3-[4-(benzyloxy)phenyl]-N-(2-methoxyethyl)acrylamide

Cat. No.: B3757669
M. Wt: 311.4 g/mol
InChI Key: BYHOFUMYQKXKSW-FMIVXFBMSA-N
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Description

The compound “3-[4-(benzyloxy)phenyl]-N-(2-methoxyethyl)acrylamide” is an organic compound. It contains a benzene ring with a benzyloxy group (benzyl group attached to an oxygen atom) at the 4-position. Attached to the benzene ring is an acrylamide group, which consists of a carbon-carbon double bond adjacent to a carbonyl group (C=O), and an amide group (N-(2-methoxyethyl)) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring, being planar, would contribute to the overall planarity of the molecule. The presence of the benzyloxy and acrylamide groups could introduce some degree of steric hindrance .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The benzyloxy group could potentially undergo reactions typical of ethers, such as cleavage. The acrylamide group could participate in addition reactions at the carbon-carbon double bond .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents .

Future Directions

The study of acrylamide derivatives is a rich field with many potential applications, particularly in the development of new pharmaceuticals. Future research could explore the biological activity of this compound and its potential uses .

Properties

IUPAC Name

(E)-N-(2-methoxyethyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-22-14-13-20-19(21)12-9-16-7-10-18(11-8-16)23-15-17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,20,21)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHOFUMYQKXKSW-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)/C=C/C1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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